molecular formula C20H23N3O3S B6694331 N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-phenylpropane-1-sulfonamide

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-phenylpropane-1-sulfonamide

Cat. No.: B6694331
M. Wt: 385.5 g/mol
InChI Key: CJACMGRLJKGKPY-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-phenylpropane-1-sulfonamide is a synthetic organic compound belonging to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and sulfonamide groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-phenylpropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-15(17-10-6-4-7-11-17)14-27(25,26)21-19-16(2)22(3)23(20(19)24)18-12-8-5-9-13-18/h4-13,15,21H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJACMGRLJKGKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)CC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-phenylpropane-1-sulfonamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the process is scaled up to meet the demand for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-phenylpropane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-phenylpropane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of dyes, pigments, and analytical reagents.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-phenylpropane-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-phenylpropane-1-sulfonamide is unique due to its specific combination of phenyl and sulfonamide groups attached to the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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